

A Technical Guide to the Cereblon Binding Affinity of Pomalidomide Derivatives

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Pomalidomide-C2-NH2*
hydrochloride

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This technical guide provides a comprehensive overview of the binding affinity of pomalidomide and its derivatives to the E3 ubiquitin ligase substrate receptor, Cereblon (CRBN).

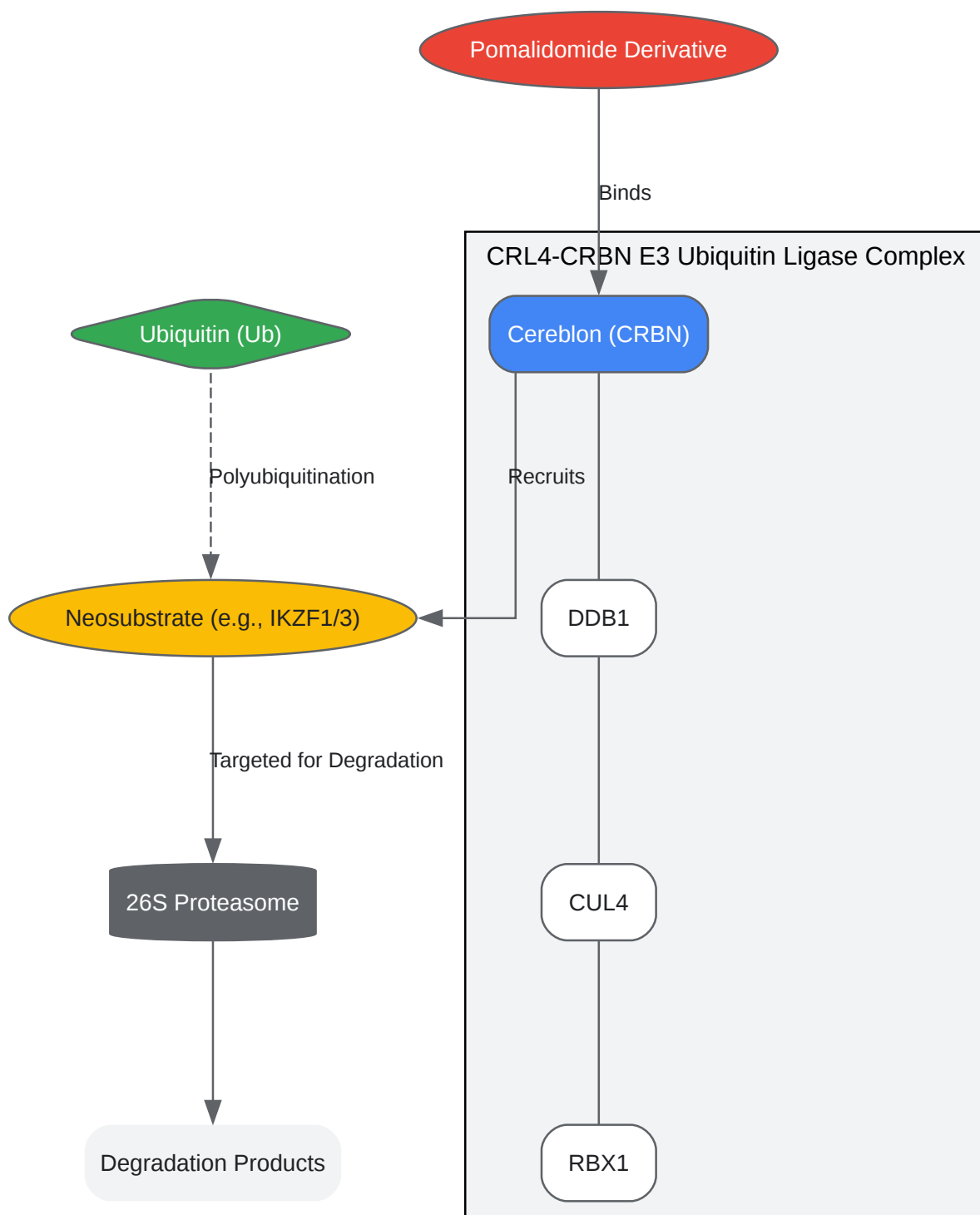
Pomalidomide, a potent immunomodulatory drug (IMiD), functions as a "molecular glue," redirecting the CRL4-CRBN complex to induce the ubiquitination and subsequent proteasomal degradation of neo-substrates, including the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1] This targeted protein degradation is central to its therapeutic effects in multiple myeloma and other hematological malignancies.[2][3]

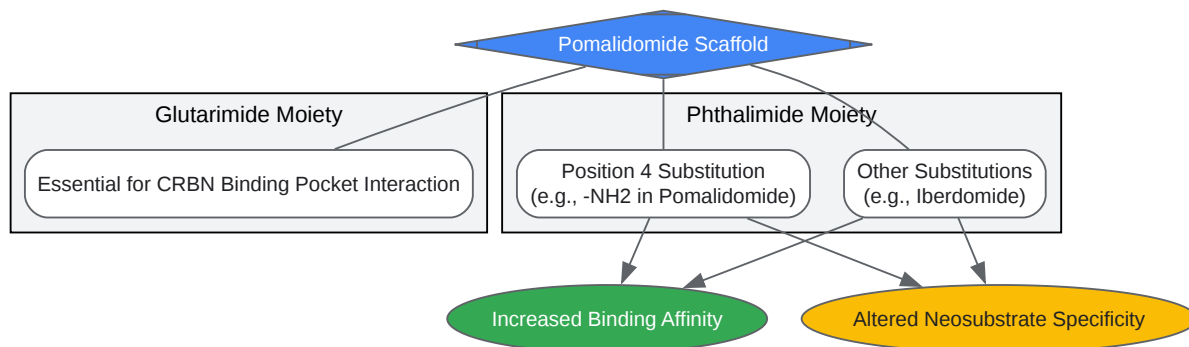
This document details the structure-activity relationships (SAR) that govern the binding of pomalidomide derivatives to Cereblon, presents quantitative binding affinity data in a clear, tabular format, and provides detailed experimental protocols for key assays used to measure these interactions.

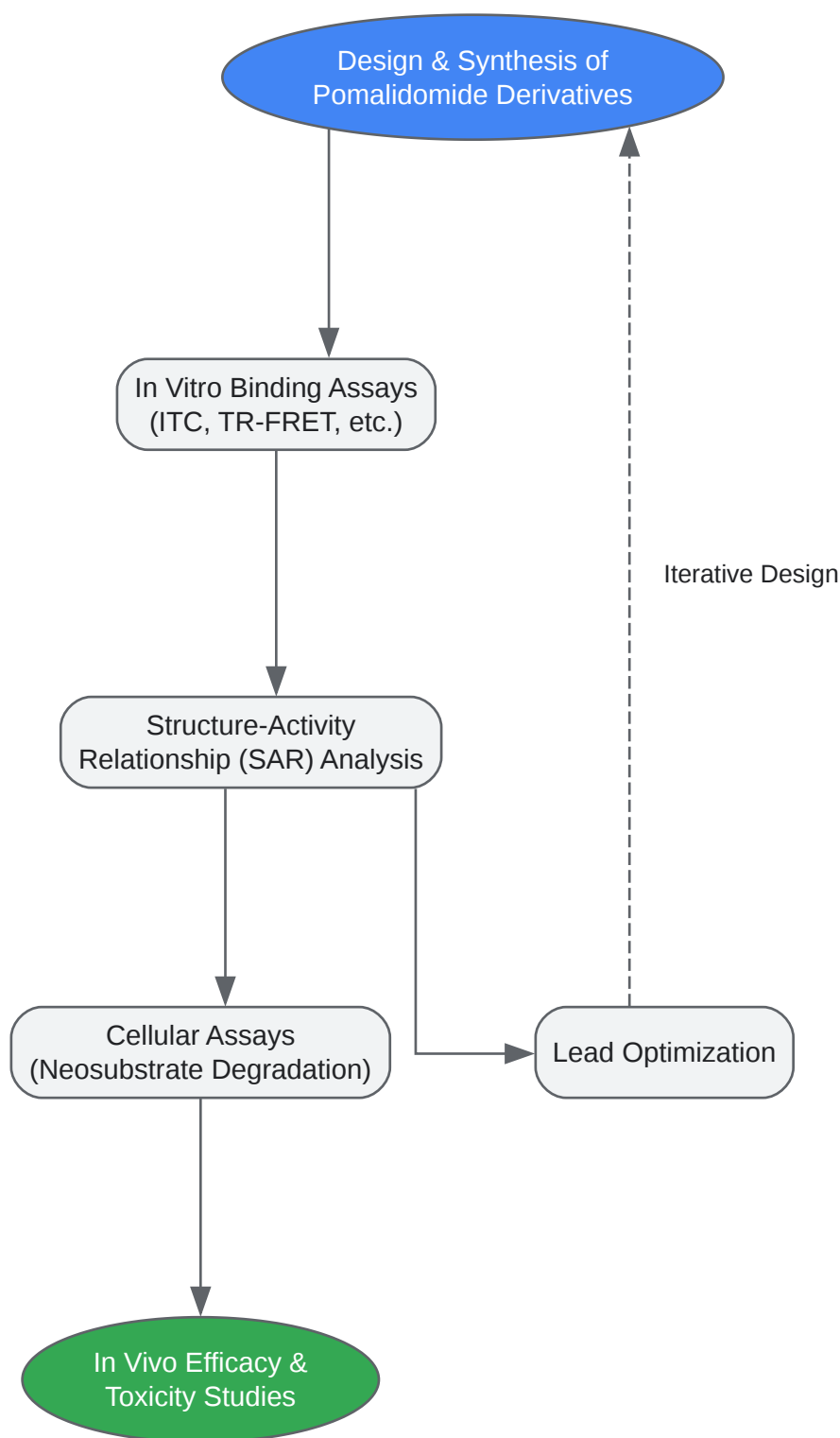
Mechanism of Action: Pomalidomide and the CRL4-CRBN E3 Ligase

Pomalidomide and its analogs bind to a specific pocket on Cereblon, altering its substrate specificity.[3] This binding event facilitates the recruitment of neo-substrates, which are not typically targeted by the native E3 ligase complex, leading to their polyubiquitination and degradation by the 26S proteasome.[4] The glutarimide moiety of pomalidomide is crucial for its

interaction with the Cereblon binding pocket, while modifications to the phthalimide ring can modulate binding affinity and neo-substrate specificity.[5]







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- To cite this document: BenchChem. [A Technical Guide to the Cereblon Binding Affinity of Pomalidomide Derivatives]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2717715#cereblon-binding-affinity-of-pomalidomide-derivatives>]

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